molecular formula C₃₁H₂₉FN₄O₅ B560533 Ningetinib CAS No. 1394820-69-9

Ningetinib

Cat. No. B560533
M. Wt: 556.58
InChI Key: VQYYQSZNRVQLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ningetinib is the tosylate salt form of an orally available inhibitor of the receptor tyrosine kinases c-MET/hepatocyte growth factor receptor (HGFR), vascular endothelial growth factor receptor 2 (VEGFR2 KDR), Axl (UFO), Mer, and Fms-like tyrosine kinase 3 (Flt3; CD135; STK1; FLK2), with antineoplastic activity . It has been investigated in 1 clinical trial .


Molecular Structure Analysis

Ningetinib has a molecular weight of 556.21 and a chemical formula of C31H29FN4O5 . The InChI code is InChI=1S/C31H29FN4O5/c1-19-28 (30 (38)36 (35 (19)4)21-8-6-5-7-9-21)29 (37)34-20-10-13-27 (24 (32)16-20)41-26-14-15-33-25-17-22 (11-12-23 (25)26)40-18-31 (2,3)39/h5-17,39H,18H2,1-4H3, (H,34,37) .


Chemical Reactions Analysis

Ningetinib is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) with IC50s of 6.7, 1.9 and <1.0 nM for c-Met, VEGFR2 and Axl, respectively .


Physical And Chemical Properties Analysis

Ningetinib has a molecular weight of 556.594 and a chemical formula of C31H29FN4O5 . It is a small molecule and is under investigation in clinical trial NCT03758287 .

Scientific Research Applications

1. Application in Advanced Solid Tumors

  • Summary of the Application : Ningetinib (CT053PTSA) was evaluated in a phase I, single-arm, single-center, open-label, dose-escalation study for its safety and efficacy in patients with advanced solid tumors .
  • Methods of Application or Experimental Procedures : This was a dose-escalation study. The primary purpose was to determine the dose limiting toxicity (DLT), maximum tolerated dose (MTD) and recommend doses and regimen of CT053PTSA for further studies . Patients were treated in 5 dose cohorts of 15 mg, 30 mg, 60 mg, 100 mg, and 150 mg QD capsules .
  • Results or Outcomes : The maximum tolerated dose (MTD) of the CT053PTSA was determined according to the incidence of dose-limiting toxicity (DLT) assessed by NCI CTCAE v4.0 .

2. Application in Non-Small-Cell Lung Cancer (NSCLC)

  • Summary of the Application : Ningetinib, a MET/AXL inhibitor, was combined with gefitinib in a phase 1b dose-escalation/dose-expansion trial for EGFR-mutant NSCLC with MET and AXL dysregulations .
  • Methods of Application or Experimental Procedures : Patients in this trial received ningetinib 30 mg/40 mg/60 mg plus gefitinib 250 mg once daily . MET/AXL status were analyzed using FISH and IHC .
  • Results or Outcomes : The objective response rate (ORR) was 30.8% for tumors with MET amplification, 0% for MET polysomy, 24.1% for MET overexpression, 20% for AXL amplification and 27.6% for AXL overexpression . For patients with concurrent MET amplification and AXL overexpression, ningetinib plus gefitinib provided an ORR of 80%, DCR of 100% and median PFS of 4.7 months .

3. Application in MET Dysregulations

  • Summary of the Application : Ningetinib (CT053PTSA) was evaluated in a phase I, single-arm, single-center, open-label, dose-escalation study for its safety and efficacy in patients with MET dysregulations .
  • Methods of Application or Experimental Procedures : This was a dose-escalation study. The primary purpose was to determine the dose limiting toxicity (DLT), maximum tolerated dose (MTD) and recommend doses and regimen of CT053PTSA for further studies . Patients were treated in 5 dose cohorts of 15 mg, 30 mg, 60 mg, 100 mg, and 150 mg QD capsules .
  • Results or Outcomes : The maximum tolerated dose (MTD) of the CT053PTSA was determined according to the incidence of dose-limiting toxicity (DLT) assessed by NCI CTCAE v4.0 .

4. Application in AXL Dysregulations

  • Summary of the Application : Ningetinib, a MET/AXL inhibitor, was combined with gefitinib in a phase 1b dose-escalation/dose-expansion trial for EGFR-mutant NSCLC with MET and AXL dysregulations .
  • Methods of Application or Experimental Procedures : Patients in this trial received ningetinib 30 mg/40 mg/60 mg plus gefitinib 250 mg once daily . MET/AXL status were analyzed using FISH and IHC .
  • Results or Outcomes : The objective response rate (ORR) was 30.8% for tumors with MET amplification, 0% for MET polysomy, 24.1% for MET overexpression, 20% for AXL amplification and 27.6% for AXL overexpression . For patients with concurrent MET amplification and AXL overexpression, ningetinib plus gefitinib provided an ORR of 80%, DCR of 100% and median PFS of 4.7 months .

3. Application in MET Dysregulations

  • Summary of the Application : Ningetinib (CT053PTSA) was evaluated in a phase I, single-arm, single-center, open-label, dose-escalation study for its safety and efficacy in patients with MET dysregulations .
  • Methods of Application or Experimental Procedures : This was a dose-escalation study. The primary purpose was to determine the dose limiting toxicity (DLT), maximum tolerated dose (MTD) and recommend doses and regimen of CT053PTSA for further studies . Patients were treated in 5 dose cohorts of 15 mg, 30 mg, 60 mg, 100 mg, and 150 mg QD capsules .
  • Results or Outcomes : The maximum tolerated dose (MTD) of the CT053PTSA was determined according to the incidence of dose-limiting toxicity (DLT) assessed by NCI CTCAE v4.0 .

4. Application in AXL Dysregulations

  • Summary of the Application : Ningetinib, a MET/AXL inhibitor, was combined with gefitinib in a phase 1b dose-escalation/dose-expansion trial for EGFR-mutant NSCLC with MET and AXL dysregulations .
  • Methods of Application or Experimental Procedures : Patients in this trial received ningetinib 30 mg/40 mg/60 mg plus gefitinib 250 mg once daily . MET/AXL status were analyzed using FISH and IHC .
  • Results or Outcomes : The objective response rate (ORR) was 30.8% for tumors with MET amplification, 0% for MET polysomy, 24.1% for MET overexpression, 20% for AXL amplification and 27.6% for AXL overexpression . For patients with concurrent MET amplification and AXL overexpression, ningetinib plus gefitinib provided an ORR of 80%, DCR of 100% and median PFS of 4.7 months .

Safety And Hazards

Ningetinib is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and possible risk of harm to unborn child .

properties

IUPAC Name

N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39/h5-17,39H,18H2,1-4H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYYQSZNRVQLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ningetinib

CAS RN

1394820-69-9
Record name Ningetinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ningetinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NINGETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW3Q92Z6A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1-((4-(4-amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol (5 g, 14.6 mmol), 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid (3.46 g, 14.9 mmol) and HOAT (0.39 g, 2.9 mmol) in dichloromethane (30 mL) was added EDCI (3.35 g, 17.5 mmol). The mixture was stirred at 41° C. for 6 hours, cooled to room temperature and diluted with ethyl acetate (30 mL). The resulted suspension was filtered, and the solid was washed with 95% ethanol (50 mL×2). The solid was collected through filtration and dried in vacuo at 45° C. for 6 hours to give the title compound as a white solid (6.35 g, 78%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Name
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
78%

Citations

For This Compound
45
Citations
L Liu, Q Wang, C Xie, N Xi, Z Guo, M Li… - British Journal of …, 2021 - Wiley Online Library
… Ningetinib is a tyrosine kinase inhibitor for the treatment of non-small cell lung cancer … ningetinib and gefitinib and the mechanism of high plasma exposure of N-demethylated ningetinib …
Number of citations: 8 bpspubs.onlinelibrary.wiley.com
H Zhao, L Liu, Y Ma, J Fang, W Fang, H Ma, Y Zhang… - 2020 - ascopubs.org
… Background: Ningetinib is a novel tyrosine kinase inhibitor, targeted at c-Met, Axl, VEGFR-2, … and further explored the pharmacokinetic and efficacy of Ningetinib + Gefitinib in EGFR-TKIs …
Number of citations: 2 ascopubs.org
Y Ma, Q Chen, Y Zhang, J Xue, Q Liu, Y Zhao… - Cancer Chemotherapy …, 2023 - Springer
… In a previous trial of ningetinib [7], a multi-targeted TKI that … metabolism of ningetinib to convert to N-demethylated ningetinib (… the tissue concentration of ningetinib, suggesting that it is …
Number of citations: 3 link.springer.com
RJ Man, N Jeelani, C Zhou… - Anti-Cancer Agents in …, 2021 - ingentaconnect.com
Background: Along with the progress in medicine and therapies, the exploitation of anti-cancer agents focused more on the vital signaling pathways and key biological macromolecules. …
Number of citations: 18 www.ingentaconnect.com
T Chen, LS Zhuo, PF Liu, WR Fang, YM Li… - European Journal of …, 2020 - Elsevier
A series of 1,6-naphthyridinone-based MET kinase inhibitors bearing quinoline moiety in block A were designed and synthesized based on the structures of Cabozantinib and our …
Number of citations: 16 www.sciencedirect.com
H Xu, M Wang, F Wu, L Zhuo, W Huang… - Bioorganic & Medicinal …, 2020 - Elsevier
New N-substituted-3-phenyl-1,6-naphthyridinone derivatives are designed and synthesized, based on structural modification of our previously reported compound 3. Extensive enzyme-…
Number of citations: 11 www.sciencedirect.com
RS Kavalapure, SG Alegaon… - Bioorganic …, 2021 - Elsevier
… quinoline analogue) for the management for advanced kidney, liver, and progressive metastatic medullary thyroid cancer, and RXDX-106, TAS-115, AMG-458, Feretinib and Ningetinib …
Number of citations: 4 www.sciencedirect.com
L Zhong, Y Li, L Xiong, W Wang, M Wu… - Signal transduction and …, 2021 - nature.com
Due to the advantages in efficacy and safety compared with traditional chemotherapy drugs, targeted therapeutic drugs have become mainstream cancer treatments. Since the first …
Number of citations: 615 www.nature.com
P Shirvani, A Fassihi - Molecular Simulation, 2020 - Taylor & Francis
Mesenchymal-epithelial transition factor (c-Met), also known as hepatocyte growth factor receptor (HGFR) is a unique member of receptor tyrosine kinase (RTKs) family. Dysregulation …
Number of citations: 13 www.tandfonline.com
Y Wang, R Jin - Canc Cell Res, 2018 - cancercellresearch.org
Mesenchymal-epithelial transition factor gene (Met) is a protein encoded by c-Met proto-oncogene, which involved in the formation, transfer, and invasion of a variety of tumors. …
Number of citations: 1 cancercellresearch.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.